D-FENCHONE, 96

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

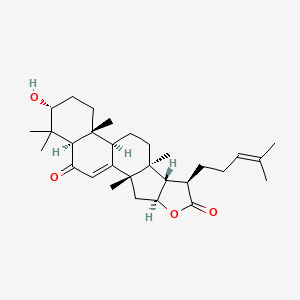

D-Fenchone, also known as (1S,4R)-2,2,4-trimethylbicyclo[2.2.1]heptan-3-one, is an organic compound classified as a monoterpenoid and a bicyclic ketone . It is a colorless liquid with a distinct camphoraceous odor, often described as woody and earthy . D-Fenchone is primarily found in the essential oils of certain plants, such as fennel and wormwood . It is widely used in the perfume, food, and pharmaceutical industries due to its unique aromatic properties .

Vorbereitungsmethoden

D-Fenchone can be synthesized through various methods. One common synthetic route involves the dehydrogenation of fenchol using a dehydrogenation catalyst . This method offers high conversion rates and good selectivity, with the reaction process being mild and environmentally friendly . Another approach involves the cyclization of citronellal, a monoterpenoid found in citronella oil . This method is cost-effective and suitable for large-scale production .

Analyse Chemischer Reaktionen

D-Fenchone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . In oxidation reactions, D-Fenchone can be converted to camphor using oxidizing agents such as chromic acid . Reduction reactions can convert D-Fenchone to fenchol using reducing agents like sodium borohydride . Common reagents used in these reactions include anilines and titanium complexes . Major products formed from these reactions include camphor, fenchol, and various fenchone derivatives .

Wissenschaftliche Forschungsanwendungen

D-Fenchone has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various compounds . In biology, D-Fenchone exhibits antibacterial, anticandidal, and antibiofilm properties, making it useful in studies related to microbial infections . In medicine, D-Fenchone is used in the formulation of medications for treating kidney, bladder, and urinary tract stones . In the industry, D-Fenchone is used as a flavoring agent in food and beverages, as well as a fragrance component in perfumes and cosmetics .

Wirkmechanismus

The mechanism of action of D-Fenchone involves its interaction with various molecular targets and pathways. For instance, D-Fenchone has been shown to interact with proteins such as β-ketoacyl acyl carrier protein synthase in Escherichia coli, 1,3-β-D-glucan synthase in Candida albicans, and Anthranilate-CoA ligase in Pseudomonas aeruginosa . These interactions inhibit the growth and biofilm formation of these microorganisms . Additionally, D-Fenchone exhibits diuretic activity by increasing urinary output and electrolyte excretion in a dose-dependent manner .

Vergleich Mit ähnlichen Verbindungen

D-Fenchone is structurally similar to other monoterpenoids such as camphor and borneol . it is unique in its distinct camphoraceous odor and its occurrence in specific plants like fennel and wormwood . Unlike camphor, which is widely used for its medicinal properties, D-Fenchone is primarily valued for its aromatic properties . Similar compounds include L-Fenchone, which is the enantiomer of D-Fenchone, and other bicyclic monoterpenoids like camphor and borneol .

Eigenschaften

CAS-Nummer |

126-21-6 |

|---|---|

Molekularformel |

C10H16O |

Molekulargewicht |

152.23344 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)